molecular formula C11H17NO2 B6229692 tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers CAS No. 2365457-31-2

tert-butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers

Cat. No.: B6229692
CAS No.: 2365457-31-2
M. Wt: 195.3
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Description

tert-Butyl N-(3-ethynylcyclobutyl)carbamate, Mixture of diastereomers: is a synthetic organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclobutyl ring. This compound is notable for its structural complexity and the presence of multiple stereoisomers, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-ethynylcyclobutyl)carbamate typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form a four-membered ring.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Carbamate Formation: The final step involves the reaction of the cyclobutyl-ethynyl intermediate with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition and coupling steps, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(3-ethynylcyclobutyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-ethynylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-ethynylcyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    tert-Butyl N-(3-ethynylcyclopentyl)carbamate: Similar structure but with a cyclopentyl ring.

    tert-Butyl N-(3-ethynylcyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.

Uniqueness

The unique aspect of tert-butyl N-(3-ethynylcyclobutyl)carbamate lies in its cyclobutyl ring, which introduces ring strain and influences the compound’s reactivity. This makes it distinct from its cyclopropyl, cyclopentyl, and cyclohexyl analogs, which have different ring sizes and associated properties.

This detailed overview provides a comprehensive understanding of tert-butyl N-(3-ethynylcyclobutyl)carbamate, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2365457-31-2

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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